molecular formula C19H17FN2O4 B6549300 N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide CAS No. 1040637-56-6

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6549300
CAS No.: 1040637-56-6
M. Wt: 356.3 g/mol
InChI Key: AVTKKPZDTLBESA-UHFFFAOYSA-N
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Description

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide (CAS No: 1040637-70-4) is a synthetic small molecule with a molecular formula of C19H17FN2O4 and a molecular weight of 356.3 g/mol . This acetamide derivative is built around a 1,2-oxazole (isoxazole) core, which is a privileged scaffold in medicinal chemistry known for its prevalence in biologically active compounds . The molecule features a 2-fluorophenyl substitution on the isoxazole ring and a 2-methoxyphenoxy acetamide chain, structural motifs often associated with varied pharmacological properties. Compounds containing the 1,2-oxazole ring have been extensively investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents . The specific structural features of this molecule make it a valuable building block for constructing more complex polyheterocyclic systems, such as those used in multi-component reactions to create pyrano[2,3-c]pyrazole derivatives for biological screening . It is supplied as a high-purity chemical entity for research and development purposes. This product is intended for laboratory research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this compound as a key intermediate in organic synthesis or as a core scaffold for the discovery and development of new therapeutic agents.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-24-16-8-4-5-9-17(16)25-12-19(23)21-11-13-10-18(26-22-13)14-6-2-3-7-15(14)20/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTKKPZDTLBESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide is a compound with significant potential in pharmaceutical applications. Its molecular formula is C21H16FN3O3C_{21}H_{16}FN_{3}O_{3}, and it has a molecular weight of 377.4 g/mol. This compound has been studied for its biological activity, particularly in relation to its pharmacological properties and mechanisms of action.

The biological activity of this compound is primarily attributed to its role as a potential inhibitor of protein tyrosine phosphatases (PTPs). PTPs are critical in regulating various cellular processes, including cell growth, differentiation, and metabolism. Inhibitors of PTPs can have therapeutic implications in diseases such as diabetes and cancer.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory activity against specific PTPs, showing IC50 values in the low micromolar range. For instance, related compounds have shown IC50 values as low as 1.7 µM for peripheral benzodiazepine receptors (PBR) and other PTPs, indicating a strong potential for therapeutic applications .

In Vivo Studies

In vivo evaluations have indicated that compounds similar to this compound can enhance insulin sensitivity and improve glucose tolerance in diabetic models. This suggests that the compound may modulate insulin signaling pathways effectively, which could be beneficial for treating metabolic disorders .

Case Study 1: Insulin Sensitivity Enhancement

A study involving diabetic rat models demonstrated that a derivative of this compound significantly improved oral glucose tolerance and enhanced insulin resistance. The mechanism was linked to the modulation of gene expression related to insulin signaling pathways such as IRS 1-2 and Akt2. The compound also exhibited an anti-adipogenic effect by inhibiting lipid accumulation in adipocytes .

Case Study 2: Cancer Therapeutics

Another investigation focused on the anticancer potential of similar oxazole derivatives. The study revealed that these compounds could suppress the growth of non-small-cell lung carcinoma cells by inducing apoptosis through PTP inhibition. This highlights the dual role of such compounds in metabolic regulation and cancer therapy .

Summary of Biological Activity

Activity Type IC50 Value Target Model
PTP Inhibition1.7 µMPeripheral Benzodiazepine ReceptorRodent Models
Insulin SensitivityLow MicromolarInsulin Signaling PathwaysDiabetic Rat Models
Anticancer ActivityVariesNon-Small Cell Lung CarcinomaCancer Cell Lines

Structural Properties

Property Value
Molecular FormulaC21H16FN3O3C_{21}H_{16}FN_{3}O_{3}
Molecular Weight377.4 g/mol
Melting PointNot Available
DensityNot Available

Scientific Research Applications

The compound features a fluorophenyl group attached to an oxazole ring, which is known for its biological activity. The methoxyphenoxy acetamide moiety enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with oxazole rings exhibit significant anticancer properties. N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide has been tested for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that the compound significantly reduced cell viability in breast cancer models, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound has shown promising results against various bacterial strains. Research conducted on its antimicrobial activity revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.

Neuroprotective Effects

Studies have explored the neuroprotective effects of oxazole-containing compounds, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been evaluated for its ability to prevent neuronal cell death induced by oxidative stress, showing potential for treating neurodegenerative conditions.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting strong anticancer activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

A collaborative research project assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods, revealing that the compound exhibited MIC values lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Fluorophenyl-Substituted Oxazole/Acetamide Derivatives

Compounds sharing the 2-fluorophenyl or difluorophenyl substitution on the oxazole ring are critical for understanding electronic and steric effects.

Compound Name Substituents on Oxazole Core Melting Point (°C) Yield (%) Key Structural Differences Reference
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide 2,4-Difluorophenyl Not reported Not reported Fluorine at 2,4-positions; 3-methoxyphenoxy
N-{[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide 2-Fluorophenyl Not reported Not reported Target compound
2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide 4-Fluorophenyl (sulfanyl) Not reported Not reported Oxadiazole core; sulfanyl group

Key Observations :

  • Fluorine substitution at the 2-position (target compound) vs. 2,4-difluoro () may alter electron-withdrawing effects and intermolecular interactions.

Methoxyphenoxy-Acetamide Derivatives

The 2-methoxyphenoxy group is a recurring motif in acetamide-based compounds, influencing both physicochemical properties and bioactivity.

Compound Name Core Structure Melting Point (°C) Yield (%) Biological Activity (if reported) Reference
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 1,3,4-Thiadiazole 135–136 72 Not reported
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) 1,3,4-Thiadiazole 138–140 68 Not reported
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) 1,3,4-Thiadiazole 135–136 85 Not reported
2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide Oxazole/Sulfonamide Not reported Not reported Hypoglycemic activity (in vitro)

Key Observations :

  • Replacement of the oxazole core with 1,3,4-thiadiazole () reduces melting points (135–140°C) compared to oxazole derivatives, likely due to reduced crystallinity.

Heterocyclic Acetamide Derivatives with Varied Pharmacophores

Compounds with alternative heterocycles or substituents highlight the role of scaffold diversity.

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) pKa (Predicted) Reference
N-{3-[cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide Oxazole Cyclohexyl(methyl)amino propyl Not reported Not reported
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide Oxazole/Sulfonamide Isopropylphenoxy 429.49 5.58
N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)acetamide (54) Triazole Ethoxy, phenylsulfonyl Not reported Not reported

Key Observations :

  • The triazole-based compound () demonstrates higher yields (86.6%) compared to oxazole derivatives, suggesting synthetic advantages for triazole cores .

Discussion and Implications

  • Synthetic Feasibility : Thiadiazole and triazole derivatives () often exhibit higher yields (72–88%) compared to oxazole-based compounds, suggesting opportunities for optimizing synthetic routes .
  • Bioactivity Gaps: While hypoglycemic activity is noted for some methoxyphenoxy-acetamides (), the target compound’s specific pharmacological profile remains underexplored.

Preparation Methods

Oxazole Core Synthesis

The 1,2-oxazole ring is constructed via cyclization of a β-ketoamide intermediate. A representative method involves:

  • Formation of β-ketoamide : Reacting 2-fluorophenylacetonitrile with hydroxylamine hydrochloride under acidic conditions yields the corresponding amidoxime. Subsequent treatment with acetyl chloride generates the β-ketoamide.

  • Cyclodehydration : Using phosphorus oxychloride (POCl₃) as a dehydrating agent, the β-ketoamide undergoes cyclization to form the 5-(2-fluorophenyl)-1,2-oxazol-3-ylmethyl scaffold.

Key Reaction Conditions :

  • Temperature: 80–100°C

  • Solvent: Anhydrous dichloromethane (DCM)

  • Yield: 70–85%

Acetamide Side-Chain Introduction

The 2-(2-methoxyphenoxy)acetamide moiety is introduced via nucleophilic acyl substitution:

  • Activation of carboxylic acid : 2-Methoxyphenoxyacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

  • Amide coupling : The acid chloride reacts with 5-(2-fluorophenyl)-1,2-oxazol-3-ylmethanamine in the presence of triethylamine (Et₃N) as a base.

Optimized Parameters :

  • Molar ratio (acid chloride:amine): 1:1.2

  • Solvent: Tetrahydrofuran (THF)

  • Reaction time: 4–6 hours

  • Yield: 75–90%

Step-by-Step Methodologies and Experimental Data

Method A: Two-Step Synthesis

StepReaction ComponentConditionsYieldPurity
1Oxazole ring formationPOCl₃, DCM, 80°C, 3h82%95%
2Amide couplingSOCl₂, THF, Et₃N, 0°C → RT, 6h88%99.8%

Purification :

  • Step 1: Column chromatography (SiO₂, hexane:ethyl acetate 3:1).

  • Step 2: Recrystallization from isopropyl alcohol.

Method B: One-Pot Approach

A streamlined protocol combines oxazole formation and amide coupling in a single reactor:

  • Simultaneous cyclization and acylation : β-Ketoamide and 2-methoxyphenoxyacetyl chloride are heated in DCM with catalytic dimethylformamide (DMF).

Advantages :

  • Reduced processing time (8 hours total)

  • Higher overall yield (78%)

Challenges :

  • Requires strict temperature control (<5°C during acyl chloride addition).

Critical Analysis of Reaction Parameters

Solvent Selection

  • THF vs. DCM : THF enhances amide coupling efficiency due to better solubility of intermediates, while DCM minimizes side reactions during cyclization.

  • Polar aprotic solvents : Acetone and DMF are avoided due to undesired nucleophilic interference.

Base and Catalysts

  • Et₃N vs. NaHCO₃ : Et₃N provides superior yields (88% vs. 72%) by neutralizing HCl more effectively.

  • Lithium hexamethyldisilazide (LiHMDS) : Used in oxazole methylamine synthesis for deprotonation (yield: 85%).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Adopting flow chemistry reduces batch variability:

  • Residence time : 20 minutes

  • Throughput : 1.2 kg/day

  • Purity : 99.5%

Green Chemistry Initiatives

  • Solvent recycling : >90% THF recovery via distillation.

  • Catalyst replacement : Enzymatic acyl transferases replace SOCl₂ in pilot studies (yield: 65%).

Troubleshooting and Yield Optimization

Common Issues

  • Low cyclization yield : Caused by moisture; solved using molecular sieves.

  • Byproduct formation : Add 2,6-lutidine to suppress over-acylation.

Enhancing Efficiency

  • Microwave assistance : Reduces reaction time by 40% (120°C, 30 minutes).

  • High-pressure hydrogenation : Removes residual nitriles (99.9% purity) .

Q & A

Basic: What synthetic routes are commonly employed to prepare N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxazole ring followed by coupling with substituted acetamide intermediates. For example:

  • Oxazole Formation : Cyclization of 2-fluorophenyl precursors with hydroxylamine derivatives under acidic conditions to form the 1,2-oxazole core .
  • Acetamide Coupling : Reaction of the oxazole intermediate with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Characterization : Intermediates are validated using TLC for reaction progress, IR (to confirm functional groups like C=O at ~1667 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8 ppm), and MS (e.g., molecular ion peaks at m/z 430.2) .

Advanced: How can reaction yields be optimized during fluorophenyl group introduction into the oxazole ring?

Methodological Answer:
Key factors include:

  • Temperature Control : Cyclization reactions at −40°C to −20°C minimize side products (e.g., using TMSOTf as a catalyst) .
  • Solvent Selection : Dichloromethane/ether mixtures enhance regioselectivity during fluorophenyl coupling .
  • Catalyst Screening : Lewis acids like NIS (N-iodosuccinimide) improve electrophilic substitution efficiency .
    Data Contradiction Note : Some protocols report higher yields with POCl₃-mediated cyclization (~70% yield) compared to TMSOTf (~50%) . Researchers should validate conditions based on substrate sensitivity.

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H NMR : Identifies substituent environments (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .
  • ¹³C NMR : Confirms carbonyl carbons (e.g., acetamide C=O at ~168 ppm) and quaternary carbons in the oxazole ring .
  • IR Spectroscopy : Detects key functional groups (e.g., C-F stretch at ~1200 cm⁻¹, amide N-H at ~3468 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 430.2) .

Advanced: How to resolve discrepancies between theoretical and experimental NMR data?

Methodological Answer:

  • Solvent Effects : Compare experimental shifts in CDCl₃ vs. DMSO-d₆; DMSO may downfield-shift amide protons due to hydrogen bonding .
  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and assign ambiguous signals .
  • Dynamic Effects : Rotameric equilibria in acetamide moieties can split peaks; variable-temperature NMR clarifies this .

Advanced: What computational methods predict binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., hypoglycemic targets like PPAR-γ). Parameters include grid size (20 ų) and exhaustiveness (50 runs) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in explicit solvent .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in the oxazole ring) using MOE or Discovery Studio .

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) to separate polar acetamide derivatives .
  • Recrystallization : Methanol/water mixtures (7:3) yield high-purity crystals, confirmed by sharp melting points .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Advanced: How do phenyl ring substituents influence hypoglycemic activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :

    Substituent PositionActivity (IC₅₀, µM)Mechanism
    2-Fluoro (oxazole)12.4 ± 0.8PPAR-γ agonism
    4-Methoxy (phenoxy)8.9 ± 0.5Enhanced solubility & target binding
  • In Vitro Assays : Glucose uptake in 3T3-L1 adipocytes measured via 2-NBDG fluorescence; EC₅₀ values correlate with methoxy group presence .

Basic: What steps ensure reproducibility in oxazole intermediate synthesis?

Methodological Answer:

  • Stoichiometric Precision : Use 1.5 equivalents of chloroacetyl chloride to prevent incomplete coupling .
  • Moisture Control : Anhydrous DMF and molecular sieves (4Å) prevent hydrolysis of intermediates .
  • Reaction Monitoring : TLC (hexane:ethyl acetate 4:1) at 30-minute intervals ensures timely quenching .

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